molecular formula C20H18ClFN4O3S B11201272 4-amino-N~5~-(2-chloro-4-fluorobenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-(2-chloro-4-fluorobenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201272
M. Wt: 448.9 g/mol
InChI Key: YGUHDBODMIWYTR-UHFFFAOYSA-N
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Description

4-AMINO-N5-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups such as amino, chloro, fluoro, and methoxy groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N5-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N5-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while nucleophilic substitution at the chloro position may result in the formation of a new amine derivative .

Mechanism of Action

The mechanism of action of 4-AMINO-N5-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N5-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. The presence of both chloro and fluoro substituents, along with the methoxy group, imparts distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

4-amino-5-N-[(2-chloro-4-fluorophenyl)methyl]-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C20H18ClFN4O3S/c1-29-14-4-2-3-11(7-14)9-24-19(27)17-16(23)18(30-26-17)20(28)25-10-12-5-6-13(22)8-15(12)21/h2-8H,9-10,23H2,1H3,(H,24,27)(H,25,28)

InChI Key

YGUHDBODMIWYTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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